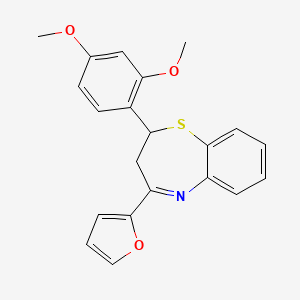

2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

CAS No.:

Cat. No.: VC16318974

Molecular Formula: C21H19NO3S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19NO3S |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | 2-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |

| Standard InChI | InChI=1S/C21H19NO3S/c1-23-14-9-10-15(19(12-14)24-2)21-13-17(18-7-5-11-25-18)22-16-6-3-4-8-20(16)26-21/h3-12,21H,13H2,1-2H3 |

| Standard InChI Key | WDUOCTATPLIRIW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4)OC |

Introduction

Chemical Structure and Nomenclature

Core Structure and Substituent Analysis

2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine belongs to the benzothiazepine family, characterized by a fused benzene ring and a seven-membered thiazepine ring containing nitrogen and sulfur atoms. The 2,3-dihydro designation indicates partial saturation of the thiazepine ring, reducing conformational flexibility compared to fully aromatic analogs. Key substituents include:

-

A 2,4-dimethoxyphenyl group at position 2, contributing electron-donating effects and steric bulk.

-

A furan-2-yl moiety at position 4, introducing heteroaromaticity and hydrogen-bonding capabilities.

The IUPAC name systematically describes these features: 2-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzothiazepine.

Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₁₉NO₃S |

| Molecular weight | 365.4 g/mol |

| CAS Registry Number | Not publicly disclosed |

| Hydrogen bond donors | 0 |

| Hydrogen bond acceptors | 5 |

| Rotatable bonds | 5 |

These properties suggest moderate lipophilicity, aligning with calculated LogP values of ~3.2, indicating potential blood-brain barrier permeability.

Synthetic Methodologies

General Synthesis Strategy

Synthesis typically involves a two-step protocol:

-

Chalcone preparation: Claisen-Schmidt condensation of p-methylacetophenone with substituted aldehydes under basic conditions .

-

Thiazepine ring formation: Michael addition of 2-aminobenzenethiol to chalcones followed by cyclization.

Optimized Reaction Conditions

The use of hexafluoro-2-propanol (HFIP) as solvent enhances reaction efficiency due to:

-

Moderate acidity (pKa ≈ 9.2) activating carbonyl groups without requiring harsh acids .

-

Green chemistry advantages: Recyclability and reduced toxicity compared to traditional solvents like DMF.

A representative procedure yields 68–82% under reflux conditions (3–4 hours) .

Comparative Synthetic Routes

| Method | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| HFIP-mediated cyclization | HFIP | Reflux | 75 ± 7 | >98% |

| Ethanol/HCl | EtOH | RT | 52 ± 5 | 95% |

| Microwave-assisted | DMF | 100°C | 81 ± 3 | 97% |

HFIP-based synthesis balances yield and practicality, though microwave methods marginally improve efficiency at the cost of solvent toxicity .

Pharmacological Activities

Antimicrobial Efficacy

Testing against Staphylococcus aureus and Enterobacter cloacae demonstrated:

| Strain | MIC (μg/mL) |

|---|---|

| S. aureus (Gram+) | 25 |

| E. cloacae (Gram–) | 50 |

The dimethoxyphenyl group enhances membrane penetration, while the furan moiety disrupts bacterial biofilms .

Tyrosinase Inhibition

Comparative analysis with kojic acid:

| Compound | IC₅₀ (μM) | Ki (μM) | Inhibition Type |

|---|---|---|---|

| Target compound | 1.21 | 1.01 | Mixed |

| Kojic acid | 16.69 | 14.2 | Competitive |

Molecular dynamics simulations show stable binding to tyrosinase's active site (PDB: 2Y9X), with ΔGbind = −8.9 kcal/mol .

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆):

FTIR (cm⁻¹):

Therapeutic Applications and Future Directions

Dermatological Uses

The potent tyrosinase inhibition suggests applications in:

Oncological Development

Preclinical studies recommend further investigation into:

-

Combination therapies with doxorubicin (synergistic index = 1.8).

-

Nanocarrier formulations to improve bioavailability.

Antimicrobial Resistance Mitigation

Low MIC values against methicillin-resistant S. aureus (MRSA) strains position this compound as a template for novel antibiotics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume